Phenylcyclohexane
Overview
Description
Phenylcyclohexane is a compound of interest in the field of organic chemistry, particularly in studies focusing on its synthesis, conformational preferences, and properties. This compound serves as a foundation for understanding complex molecular behaviors and interactions.
Synthesis Analysis
The synthesis of Phenylcyclohexane has been explored through various methods. One notable method involves the hydrogenation of benzene over supported transition metal catalysts, where both acidity and hydrogenation activity are critical for high yield production. Cyclohexene is considered a key intermediate in this process, transitioning from metal hydrogenation sites to acid sites for subsequent alkylation of benzene (Slaugh & John, 1969).
Molecular Structure Analysis
The molecular structure and conformational analysis of derivatives closely related to Phenylcyclohexane, such as 1-Phenyl-1-X-1-Silacyclohexanes, have been studied using gas-phase electron diffraction, low-temperature NMR spectroscopy, and quantum chemical calculations. These studies reveal the equilibrium between different conformers and the influence of substituents on the stability and conformational preferences of the molecule (Shainyan et al., 2017).
Chemical Reactions and Properties
Phenylcyclohexane undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. For example, the ene trimerization of 1-Phenylcyclopropene showcases its ability to engage in complex reaction pathways, forming products with significant synthetic value (Lee & Chang, 2004).
Physical Properties Analysis
The physical properties of Phenylcyclohexane, such as thermal stability and conformational behavior, have been a subject of study. These properties are crucial for understanding its behavior in various conditions and for potential applications in materials science.
Chemical Properties Analysis
The chemical properties of Phenylcyclohexane, including its reactivity with different reagents and under various conditions, have been extensively investigated. Studies on derivatives of Phenylcyclohexane provide insights into its chemical behavior, offering pathways for the synthesis of novel compounds with desired properties.
Scientific Research Applications
Chemical Reactions and Synthesis : Phenylcyclohexane is a primary product in the reaction of benzene and aluminium trichloride, and it's prevalent in hydrogenation reactions in polybenzenoids and ring contraction reactions for cycloalkanes (Lai, Benner, & Vollhardt, 1984). Another study highlights its role in the reaction of 1-Phenylcyclohexene oxide with hydrogen chloride to produce various chemical compounds (Berti, Bottari, Macchia, & Macchia, 1966).
Organic Chemistry : Phenylcyclohexane is useful in the conformational analysis of diastereomers and equilibria in organic chemistry (Eliel, 1985).
Radical Chemistry : It shows potential for energy transfer studies in radical chemistry, as demonstrated in research involving the irradiation of benzene and its derivatives (Ohnishi, Tanei, & Nitta, 1962).
Pharmacology : Phenylcyclohexylpiperidine, a derivative, has been synthesized and tested for its central nervous system depressant properties (Maddox, Godefroi, & Parcell, 1965).
Catalysis : Studies demonstrate its efficient production from benzene hydrogenation over supported transition metal catalysts, with cyclohexene as a key intermediate (Slaugh & John, 1969).
Material Science : In the field of materials science, phenylcyclohexane's derivatives exhibit notable properties like elastic constants and diamagnetic anisotropy, influencing their application in various fields (Schad, Baur, & Meier, 1979).
Spectroscopy and Optical Studies : The compound and its derivatives are relevant in terahertz absorption studies, with implications in spectroscopy (Vieweg et al., 2014).
Photophysics : Research shows its significance in studying primary photophysical processes (Cundall & Robinson, 1972).
Future Directions
The global Phenylcyclohexane market size is estimated to be worth US$ million in 2021 and is forecast to a readjusted size of USD million by 2028 . This suggests that Phenylcyclohexane may have potential applications in various industries.
Relevant Papers Several papers were found related to Phenylcyclohexane. One discusses the primary photophysical processes in Phenylcyclohexane . Another paper discusses the aliphatic vs aromatic C–H bond activation of Phenylcyclohexane catalyzed by cytochrome P450cam . Further analysis of these papers would provide more detailed information about Phenylcyclohexane.
properties
IUPAC Name |
cyclohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARGHRYKHJQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061188 | |
Record name | Cyclohexylbenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Benzene, cyclohexyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylcyclohexane | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Phenylcyclohexane | |
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Product Name |
Cyclohexylbenzene | |
CAS RN |
827-52-1, 19016-95-6 | |
Record name | Cyclohexylbenzene | |
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Record name | Phenylcyclohexane | |
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Record name | NSC98371 | |
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Record name | Cyclohexylbenzene | |
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Record name | Benzene, cyclohexyl- | |
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Record name | Cyclohexylbenzene | |
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Record name | Cyclohexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Cyclohexylbenzene | |
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Record name | CYCLOHEXYLBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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